Laulimalide

Description

Discovery and Natural Origin of Laulimalide from Marine Organisms

This compound is a 20-membered marine macrolide that was initially isolated from the marine sponge Cacospongia mycofijiensis. chemrxiv.orgresearchgate.netpnas.orgrsc.org It was first reported concurrently by two research groups. rsc.org One group isolated it from Cacospongia mycofijiensis, while the other obtained identical compounds from an Indonesian sponge and its predator, the nudibranch Chromodoris lochi. rsc.org Marine organisms, particularly sponges, are recognized as a rich source of natural products with diverse and unique structural features and biological activities. researchgate.netmdpi.comnih.gov

Significance as a Marine Natural Product in Chemical Biology

This compound is significant in chemical biology primarily due to its potent microtubule-stabilizing activity. chemrxiv.orgresearchgate.netpnas.orgaacrjournals.orgiiarjournals.orgacs.orgebi.ac.uk Microtubules are essential components of the eukaryotic cytoskeleton, involved in various cellular processes including cell division, cell motility, and maintaining cell shape. mdpi.comcsic.es this compound's ability to enhance tubulin assembly and stabilize microtubules, similar to the well-known anticancer drug paclitaxel (B517696), positions it as a valuable tool for studying microtubule dynamics and function. aacrjournals.orgiiarjournals.orgacs.org

A key aspect of this compound's significance is its distinct binding site on tubulin compared to paclitaxel. mdpi.comiiarjournals.orgacs.orgebi.ac.ukresearchgate.net This difference is particularly important in the context of multidrug resistance (MDR), as this compound has shown effectiveness against cell lines resistant to paclitaxel and epothilones, which often arises from P-glycoprotein overexpression or mutations in the taxane (B156437) binding site. pnas.orgaacrjournals.orgiiarjournals.orgacs.orgebi.ac.ukresearchgate.netnih.gov

Historical Context and Evolution of this compound Research

The initial discovery of this compound stemmed from screening programs aimed at finding new antimicrotubule agents from natural sources. aacrjournals.org Early research identified this compound based on its cytotoxicity, although its mechanism of action was not immediately clear. aacrjournals.org Subsequent studies established its role as a microtubule stabilizer, similar to paclitaxel. aacrjournals.orgiiarjournals.org

The structural complexity of this compound and its presence in trace amounts in natural sources spurred significant efforts in total synthesis by multiple research groups using various approaches. iiarjournals.orgacs.org Over ten total syntheses have been reported. iiarjournals.org These synthetic efforts have been crucial for providing sufficient material for in-depth biological evaluations and for the design and synthesis of analogues to explore structure-activity relationships. pnas.orgiiarjournals.orgacs.org

Research has evolved to investigate the specific structural features of this compound required for its biological activity. Studies on synthetic analogues have revealed that modifications, particularly in the side chain, can impact potency while retaining the core mechanism of action, such as microtubule stabilization and activity against multidrug-resistant cells. chemrxiv.orgpnas.orgnih.govacs.org The intrinsic instability of this compound, particularly the C16-C17 epoxide, and its conversion to the less potent isothis compound (B1252458) under mildly acidic conditions, has also been a focus of research, driving the design of more stable analogues. researchgate.netpnas.orgacs.org

Detailed research findings on this compound's activity include its potency as an inhibitor of cellular proliferation, with IC50 values typically in the low nanomolar range for drug-sensitive cell lines. aacrjournals.orgebi.ac.ukresearchgate.net Isothis compound, in contrast, is significantly less potent. aacrjournals.orgebi.ac.ukresearchgate.net Studies have also demonstrated that this compound treatment leads to the reorganization of the cellular microtubule network, formation of microtubule bundles and abnormal mitotic spindles, mitotic arrest, and the induction of apoptosis. chemrxiv.orgpnas.orgaacrjournals.orgacs.org

While in vitro studies have shown significant promise, in vivo evaluations of synthetic this compound have indicated minimal tumor growth inhibition accompanied by severe toxicity, suggesting potential limitations for its direct development as a therapeutic agent and highlighting the importance of analogue development. iiarjournals.org

Here is a table summarizing some key research findings on this compound's activity:

| Activity | Observation | Source |

| Microtubule Stabilization | Enhances tubulin assembly and stabilizes microtubules. aacrjournals.orgiiarjournals.orgacs.org | aacrjournals.orgiiarjournals.orgacs.org |

| Inhibition of Cell Proliferation | Potent inhibition with low nanomolar IC50 values against drug-sensitive cell lines. aacrjournals.orgebi.ac.ukresearchgate.net | aacrjournals.orgebi.ac.ukresearchgate.net |

| Activity against MDR Cell Lines | Effective against P-glycoprotein overexpressing and paclitaxel-resistant cell lines. pnas.orgaacrjournals.orgiiarjournals.orgacs.orgebi.ac.ukresearchgate.netnih.gov | pnas.orgaacrjournals.orgiiarjournals.orgacs.orgebi.ac.ukresearchgate.netnih.gov |

| Induction of Mitotic Aberrations | Causes formation of abnormal mitotic spindles and microtubule bundles. chemrxiv.orgpnas.orgaacrjournals.orgacs.org | chemrxiv.orgpnas.orgaacrjournals.orgacs.org |

| Induction of Apoptosis | Leads to mitotic arrest and activation of the caspase cascade. pnas.orgaacrjournals.orgacs.org | pnas.orgaacrjournals.orgacs.org |

| Tubulin Binding Site | Binds to a distinct site on tubulin polymer, different from the taxoid site. mdpi.comiiarjournals.orgacs.orgebi.ac.ukresearchgate.net | mdpi.comiiarjournals.orgacs.orgebi.ac.ukresearchgate.net |

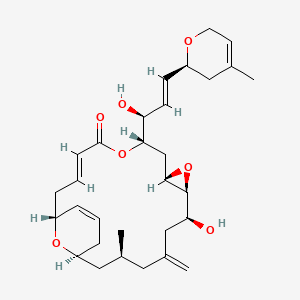

Structure

3D Structure

Propriétés

IUPAC Name |

(1R,3S,7S,8S,10S,12S,15Z,18R)-7-hydroxy-12-[(E,1S)-1-hydroxy-3-[(2S)-4-methyl-3,6-dihydro-2H-pyran-2-yl]prop-2-enyl]-3-methyl-5-methylidene-9,13,22-trioxatricyclo[16.3.1.08,10]docosa-15,19-dien-14-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42O7/c1-19-12-13-34-23(15-19)10-11-25(31)27-18-28-30(37-28)26(32)17-21(3)14-20(2)16-24-8-4-6-22(35-24)7-5-9-29(33)36-27/h4-6,9-12,20,22-28,30-32H,3,7-8,13-18H2,1-2H3/b9-5-,11-10+/t20-,22-,23+,24-,25-,26-,27-,28-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSBQEQDLFWWWMV-XZZGLLCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2CC=CC(O2)CC=CC(=O)OC(CC3C(O3)C(CC(=C)C1)O)C(C=CC4CC(=CCO4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2CC=C[C@H](O2)C/C=C\C(=O)O[C@@H](C[C@H]3[C@@H](O3)[C@H](CC(=C)C1)O)[C@H](/C=C/[C@@H]4CC(=CCO4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10893501 | |

| Record name | Laulimalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115268-43-4 | |

| Record name | Laulimalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115268-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Laulimalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Mechanism of Action of Laulimalide

Interaction with Tubulin and Microtubule Dynamics

Laulimalide binds to tubulin, promoting its assembly into microtubules and preventing their disassembly. aacrjournals.org This action is quantitatively comparable to that of paclitaxel (B517696) in its effects on tubulin assembly. acs.org However, the specific details of its interaction with tubulin and the resulting effects on microtubule dynamics exhibit key differences from other stabilizers. aacrjournals.orgplos.org

This compound-Induced Microtubule Stabilization and Polymerization Promotion

This compound stimulates the polymerization of tubulin even in the absence of microtubule-associated proteins (MAPs) and glycerol, conditions under which tubulin normally does not polymerize readily. aacrjournals.org Studies have shown that this compound enhances tubulin assembly, leading to the formation of stabilized microtubule polymers. aacrjournals.orgacs.org The rate and extent of polymerization induced by this compound can differ significantly from that induced by paclitaxel, suggesting variations in their precise mechanisms of action. aacrjournals.org At higher concentrations (above 100 nM), this compound stabilizes microtubules, while at lower concentrations (between 50 and 100 nM), it can induce microtubule destabilization in certain systems, indicating a dose-dependent, biphasic effect on microtubule polymer dynamics. plos.orgebi.ac.uk this compound-induced tubulin polymers have been observed to resemble paclitaxel-induced polymers, although some studies suggest this compound might induce the formation of shorter microtubule bundles at higher concentrations compared to the long, thick bundles formed by paclitaxel. aacrjournals.orgplos.orgebi.ac.uk

Characterization of the Unique this compound Binding Site on β-Tubulin

A critical aspect of this compound's mechanism is its binding to a unique site on β-tubulin that is distinct from the binding sites of other well-known microtubule stabilizers. iiarjournals.orgacs.orgebi.ac.uknih.gov This has been confirmed through various experimental approaches, including binding assays and studies using drug-resistant cell lines. iiarjournals.orgacs.orgaacrjournals.org

Unlike taxanes (e.g., paclitaxel) and epothilones, which bind to the taxane (B156437) site on β-tubulin, this compound does not interfere with the binding of radiolabeled paclitaxel or fluorescent paclitaxel derivatives to tubulin polymer. acs.orgnih.govresearchgate.net Furthermore, microtubules formed in the presence of both this compound and paclitaxel can contain near-molar quantities of both drugs relative to their tubulin content, providing strong evidence for distinct binding sites. acs.orgresearchgate.net Cell lines resistant to paclitaxel or epothilones due to mutations in the β-tubulin gene at the taxane site remain sensitive to this compound, further supporting the existence of a separate binding site for this compound. iiarjournals.orgacs.orgnih.gov The this compound binding site is located on the exterior surface of the microtubule, in contrast to the taxane site which is located on the interior surface. plos.orgresearchgate.netresearchgate.netmdpi.com

Structural studies, including X-ray crystallography and molecular dynamics simulations, have provided insights into how this compound interacts with its binding site. ebi.ac.uknih.govresearchgate.netnih.govacs.org The this compound binding site is located on β-tubulin, situated between adjacent protofilaments on the external surface of the microtubule. ebi.ac.ukresearchgate.netmdpi.comnih.gov Upon binding, this compound interacts with residues in this pocket, inducing allosteric stabilization of the M-loop region of β-tubulin. ebi.ac.uknih.govresearchgate.net The M-loop is a key structural element involved in establishing lateral contacts between tubulin dimers in microtubules. ebi.ac.uknih.govresearchgate.netmdpi.commdpi.com While some studies suggest this compound stabilizes the M-loop to some extent acs.orgmdpi.com, others indicate it may cause the M-loop to shift to an "open" conformation without forming a regular secondary structure. mdpi.com This allosteric modulation of the M-loop contributes to the stabilization of the microtubule lattice. ebi.ac.uknih.govresearchgate.net

A significant aspect of this compound's mechanism is its role in strengthening the lateral interactions between adjacent tubulin protofilaments within the microtubule structure. iiarjournals.orgaacrjournals.orgebi.ac.ukresearchgate.netmdpi.comnih.gov By binding to the site located at the interface between two adjacent β-tubulin units across protofilaments, this compound uses its macrolide core structure to interact with a second tubulin dimer. ebi.ac.uknih.govresearchgate.net This interaction, along with the allosteric stabilization of the M-loop, reinforces the lateral contacts. ebi.ac.uknih.govresearchgate.netmdpi.com This strengthening of lateral interactions is a key mechanism by which this compound inhibits microtubule disassembly and promotes stabilization. researchgate.netmdpi.comnih.gov Molecular dynamics simulations have shown that this compound's position within its binding pocket allows it to interact with the surface of the adjacent heterodimer, effectively bridging neighboring protofilaments. mdpi.com

Comparative Analysis of this compound's Mechanism with Other Microtubule-Stabilizing Agents (e.g., Paclitaxel, Epothilones, Peloruside A)

This compound shares the overarching mechanism of microtubule stabilization with agents like paclitaxel, epothilones, and peloruside A, but significant differences exist, particularly regarding their binding sites and the specific ways they influence microtubule dynamics. iiarjournals.orgaacrjournals.orgacs.orgplos.orgebi.ac.uknih.govnih.govnih.gov

| Feature | This compound / Peloruside A ebi.ac.uknih.govresearchgate.netnih.gov | Paclitaxel / Epothilones acs.orgebi.ac.uknih.govresearchgate.netwikipedia.orgontosight.ai |

| Binding Site | Unique site on β-tubulin, external surface, between protofilaments. ebi.ac.ukresearchgate.netmdpi.comnih.gov | Taxane site on β-tubulin, internal surface. plos.orgebi.ac.ukresearchgate.netmdpi.com |

| Interaction | Interacts with two adjacent β-tubulin units across protofilaments. ebi.ac.uknih.govresearchgate.net | Binds within a pocket in a single β-tubulin subunit. plos.orgwikipedia.org |

| M-Loop Effect | Allosterically stabilizes M-loop, potentially inducing an "open" conformation or stabilization. ebi.ac.uknih.govresearchgate.netmdpi.comacs.orgmdpi.com | Allosterically stabilizes M-loop, some (epothilones) induce a short helix. ebi.ac.uknih.govresearchgate.netmdpi.com |

| Lateral Contacts | Strengthens lateral contacts between protofilaments. ebi.ac.uknih.govresearchgate.netmdpi.commdpi.comnih.gov | Strengthens lateral contacts between protofilaments. ebi.ac.uknih.govresearchgate.netmdpi.com |

| Resistance | Active against cell lines resistant to paclitaxel/epothilones. iiarjournals.orgacs.orgnih.gov | Resistance can develop due to mutations at the binding site or P-glycoprotein overexpression. iiarjournals.orgacs.orgnih.gov |

| P-glycoprotein | Poor substrate for P-glycoprotein efflux pump. iiarjournals.orgaacrjournals.orgnih.gov | Can be a substrate for P-glycoprotein efflux pump. iiarjournals.orgaacrjournals.orgnih.gov |

This compound and peloruside A bind to the same or an overlapping site, and their activities are not synergistic with each other, but they are synergistic with taxanes or epothilones, further highlighting their distinct binding site and mechanism. ebi.ac.uknih.govaacrjournals.orgresearchgate.net While both this compound and paclitaxel promote tubulin polymerization and stabilize microtubules, their effects on the rate and extent of polymerization, as well as the morphology of the resulting microtubule bundles, can differ. aacrjournals.orgplos.org The ability of this compound to circumvent resistance mechanisms associated with the taxane site and P-glycoprotein efflux pump underscores its unique therapeutic potential. iiarjournals.orgaacrjournals.orgacs.orgnih.gov

Cellular Effects of this compound on Microtubule Organization

This compound's interaction with tubulin leads to dramatic alterations in cellular microtubule organization, impacting both interphase and mitotic microtubule networks. nih.govaacrjournals.org

Induction of Aberrant Mitotic Spindles and Microtubule Bundles

A hallmark effect of this compound treatment is the induction of abnormal mitotic spindles. nih.govaacrjournals.orgnih.gov While other microtubule stabilizers can cause various spindle defects, this compound has a notable propensity to induce the formation of circular mitotic spindles. nih.govnih.gov These circular spindles contain a ring of microtubules, often with a center devoid of spindles, and are associated with circular chromatin arrays. aacrjournals.orgnih.gov The formation of these aberrant spindles disrupts normal mitotic progression, leading to mitotic arrest. nih.govaacrjournals.orgnih.gov

In addition to abnormal spindles, this compound treatment can also lead to the formation of microtubule bundles. nih.govaacrjournals.org At higher concentrations, this compound causes the formation of short, thick tufts or bundles of microtubules, particularly prevalent in the cell periphery. nih.govaacrjournals.org These bundles appear to form from multiple nucleation centers, differing somewhat from the long microtubule bundles often observed with paclitaxel treatment. aacrjournals.org

Reorganization of Interphase Microtubule Network

This compound also significantly impacts the microtubule network during interphase. Treatment with this compound results in a dose-dependent reorganization of the interphase microtubule network. ebi.ac.ukaacrjournals.org This includes an increase in the density of cellular microtubules. nih.govnih.gov While high concentrations can induce bundling in interphase cells, some studies indicate that at lower concentrations optimized for mitotic defects, bundling may not be evident in interphase. ebi.ac.ukgraduate-studies-in-cancer-research.orgnih.gov The reorganization reflects a shift in the equilibrium between soluble and polymerized tubulin towards increased polymer. nih.gov

Influence on Microtubule Assembly Properties (e.g., Temperature, GTP, Microtubule-Associated Proteins)

Studies comparing this compound's effects on tubulin assembly with those of other microtubule stabilizers like paclitaxel and epothilone (B1246373) A have revealed both similarities and minor differences in their assembly properties under varying conditions. acs.orgresearchgate.net Tubulin assembly induced by this compound, similar to paclitaxel, occurs in reaction systems containing tubulin, heat-treated microtubule-associated proteins (MAPs), and GTP. acs.orgresearchgate.net Temperature also plays a role, with assembly occurring more rapidly at higher temperatures. acs.org

Biological Activities of Laulimalide in Cellular and Biochemical Systems

Antiproliferative Effects

Laulimalide exhibits potent antiproliferative effects against a variety of cancer cell lines. nih.govpnas.orgresearchgate.netiiarjournals.org This inhibition of cellular proliferation is a key aspect of its potential as an anticancer agent.

Inhibition of Cellular Proliferation in Various Cancer Cell Lines

This compound has demonstrated potent inhibition of cellular proliferation with IC50 values typically in the low nanomolar range across numerous cancer cell lines. researchgate.netiiarjournals.orgresearchgate.net Studies have shown its effectiveness in inhibiting the growth of various cell types, including those relevant to breast and ovarian cancers. For instance, it has shown potent antiproliferative activity in triple-negative breast cancer (TNBC) cell lines, with concentrations inhibiting growth by 50% (GI50) ranging from 0.7 nM to 17.3 nM. nih.gov It is also effective against cells such as MDA-MB-435, SK-OV-3, and HeLa cells. nih.govacs.orglipidmaps.orgresearchgate.netnih.gov

While specific IC50 data for all listed cell lines (MDA-MB-435, SK-OV-3, HeLa, Triple-Negative Breast Cancer Models) were not comprehensively available across the provided search results in a single, easily extractable table format, the results consistently indicate low nanomolar potency. researchgate.netiiarjournals.orgresearchgate.netnih.gov For example, synthetic this compound exhibited low nM IC50 values against a number of cancer cell lines. researchgate.netiiarjournals.org

Cell Cycle Arrest and Mitotic Accumulation

A primary mechanism by which this compound inhibits proliferation is by disrupting the cell cycle, leading to a block in mitosis. pnas.orgiiarjournals.orgresearchgate.netnih.gov this compound treatment causes cells to arrest in the G2/M phase of the cell cycle. iiarjournals.orgresearchgate.netnih.gov This mitotic arrest is a consequence of its microtubule-stabilizing activity, which interferes with the proper formation and function of the mitotic spindle. pnas.orgiiarjournals.orgresearchgate.netnih.gov Cells treated with this compound accumulate in mitosis and exhibit aberrant mitotic spindles, which can include circular or multipolar structures, preventing proper chromosome segregation. pnas.orgiiarjournals.orgresearchgate.netnih.gov This accumulation in mitosis ultimately triggers downstream events leading to cell death. pnas.org

Studies using flow cytometry have shown a time-dependent accumulation of cells, such as HeLa cells, in the G2/M phase after treatment with this compound. researchgate.netnih.gov The mitotic index also increases with this compound concentration. nih.gov

Induction of Apoptosis and Associated Biochemical Pathways

The mitotic arrest induced by this compound culminates in the induction of apoptosis, or programmed cell death, in cancer cells. nih.govpnas.org This apoptotic pathway involves the activation of a cascade of biochemical events. While the provided search results specifically mention the induction of apoptosis and Bcl-2 phosphorylation in the context of this compound analogues, they also link these events to the mechanism of action of this compound itself. nih.govacs.org Microtubule-targeting agents, including those that stabilize microtubules, are known to induce apoptosis through pathways that can involve the Bcl-2 family of proteins and caspase activation. nih.govmdpi.comnih.gov Phosphorylation of anti-apoptotic proteins like Bcl-2 can be an inhibitory event, promoting apoptosis. nih.govnih.gov

Activity Against Drug-Resistant Cellular Models

A significant advantage of this compound is its effectiveness against cancer cells that have developed resistance to other commonly used chemotherapeutic agents. nih.govpnas.orgresearchgate.netacs.orgaacrjournals.orgresearchgate.netiiarjournals.org This includes resistance mediated by efflux pumps and mutations in the tubulin target.

Circumvention of P-glycoprotein (Pgp)-Mediated Multidrug Resistance

Multidrug resistance (MDR), often mediated by the overexpression of efflux transporter proteins like P-glycoprotein (Pgp), is a major challenge in cancer chemotherapy. nih.govmdpi.comnih.gov Pgp actively pumps many chemotherapy drugs out of cancer cells, reducing their intracellular concentration and effectiveness. mdpi.com this compound is highly effective against Pgp-expressing multidrug-resistant cell lines. nih.govresearchgate.netresearchgate.netiiarjournals.org It has been shown to circumvent Pgp-mediated resistance, indicating that it is either a poor substrate for this transporter or is not transported by it. nih.govpnas.org This allows this compound to retain potent activity in cell lines where drugs like paclitaxel (B517696), which are substrates for Pgp, show significantly reduced potency. nih.gov

Effectiveness in Cell Lines Exhibiting β-Tubulin Mutations Conferring Resistance to Other Microtubule-Targeting Agents

Resistance to microtubule-targeting agents like taxanes (e.g., paclitaxel) and epothilones can also arise from mutations in the β-tubulin gene, which alter the drug binding site on tubulin. nih.govacs.orgaacrjournals.orgnih.govresearchgate.net These mutations can reduce the binding affinity of the drug to microtubules, thereby impairing their ability to stabilize the microtubule polymer and exert their cytotoxic effects. acs.orgaacrjournals.org

Synergistic Interactions with Other Microtubule-Targeting Agents

Synergy with Taxane-Site Ligands (e.g., Paclitaxel, Epothilone (B1246373) A) in Tubulin Assembly and Cellular Antiproliferative Activity

This compound, a potent microtubule-stabilizing agent, exhibits notable synergistic interactions with compounds that bind to the taxane (B156437) site on tubulin, such as Paclitaxel and Epothilone A. This synergy is particularly significant because this compound binds to a distinct site on β-tubulin, which does not overlap with the taxane-binding site. nih.govacs.orgebi.ac.uknih.govnih.govacs.org This differential binding is key to understanding the observed synergistic effects.

Studies have demonstrated that this compound and Paclitaxel synergistically promote tubulin assembly in vitro. nih.govacs.orgnih.govnih.gov This synergistic effect on polymerization is consistent with their ability to act synergistically to inhibit cell proliferation and cause mitotic arrest in cells. nih.gov While both this compound and Paclitaxel individually enhance tubulin assembly, their combined presence leads to a greater degree of polymerization than the sum of their individual effects. nih.govnih.gov Maximum synergy in tubulin assembly was observed under conditions where each drug alone showed relatively low activity, such as lower temperatures. nih.gov

In cellular contexts, the combination of this compound with Paclitaxel has been shown to result in synergistic antiproliferative actions. nih.govacs.orgebi.ac.uk This synergistic effect on cell proliferation is not solely attributed to enhanced tubulin polymerization but also involves specific antimitotic actions of these compounds. nih.gov this compound has also demonstrated synergistic activity with Docetaxel, another taxane, against VEGF-induced endothelial cell migration and tubule formation, suggesting potential antiangiogenic effects. nih.gov

While this compound and Paclitaxel exhibit synergy, studies have indicated that this compound and Epothilone A may not show the same level of synergistic cytotoxic activity in all tested cell lines. acs.org However, structural studies of ternary complexes of tubulin with this compound/Peloruside A and Epothilone A have provided a structural framework for understanding the synergy observed between different classes of microtubule-stabilizing agents in tubulin assembly and the inhibition of cancer cell growth. ebi.ac.uknih.gov This suggests a potential crosstalk between the this compound/Peloruside and taxane sites via the M-loop of β-tubulin. ebi.ac.uknih.gov

The synergistic activity of this compound with taxane-site ligands is particularly relevant in the context of drug resistance. This compound is active against cancer cell lines resistant to Paclitaxel and Epothilones, including those overexpressing P-glycoprotein or having mutations in the taxane-binding site of β-tubulin. nih.govacs.orgebi.ac.ukacs.orgnih.govresearchgate.netaacrjournals.orgpnas.orgiiarjournals.orgresearchgate.net This suggests that combinations of this compound with taxanes could potentially overcome or mitigate resistance mechanisms associated with the taxane-binding site.

Research with synthetic this compound analogues has also shown synergistic effects with Paclitaxel, with some analogues exhibiting even larger synergistic effects than natural this compound. nih.govacs.orgebi.ac.uk This highlights the potential for developing novel drug combinations based on this compound and taxane-site binders to improve therapeutic outcomes. nih.govacs.orgebi.ac.uk

While specific detailed data tables on the extent of synergy (e.g., combination index values) across various cell lines and drug concentrations were mentioned in the search results, the raw data for creating interactive tables directly from the snippets are not available. However, the qualitative findings consistently report synergy between this compound and Paclitaxel in both tubulin assembly and cellular antiproliferative assays.

Summary of Synergistic Effects:

| Combination | Effect on Tubulin Assembly | Effect on Cellular Antiproliferation | Notes |

| This compound + Paclitaxel | Synergistic | Synergistic | Observed in vitro and in various cancer cell lines. nih.govacs.orgnih.govnih.gov |

| This compound + Docetaxel | Not explicitly stated | Synergistic (antiangiogenic) | Synergistic effects on endothelial cell migration and tubule formation. nih.gov |

| This compound + Epothilone A | Not consistently reported | Not consistently reported | Some studies did not find synergistic cytotoxic activity. acs.org |

Key Findings on Synergy:

this compound binds to a distinct site on tubulin compared to taxanes and epothilones. nih.govacs.orgebi.ac.uknih.govnih.govacs.org

Co-administration of this compound and Paclitaxel leads to synergistic enhancement of tubulin polymerization. nih.govacs.orgnih.govnih.gov

this compound and Paclitaxel combinations show synergistic inhibition of cancer cell proliferation and induction of mitotic arrest. nih.govacs.orgebi.ac.uknih.gov

Synergy is observed even in Paclitaxel-resistant cell lines, suggesting potential to overcome resistance. nih.govacs.orgebi.ac.ukacs.orgnih.govresearchgate.netaacrjournals.orgpnas.orgiiarjournals.orgresearchgate.net

Synthetic this compound analogues can also exhibit synergistic activity with Paclitaxel. nih.govacs.orgebi.ac.uk

Structural evidence suggests crosstalk between the this compound/Peloruside and taxane binding sites. ebi.ac.uknih.gov

Synthetic Methodologies for Laulimalide and Analogues

Total Synthesis Approaches to Laulimalide

The total synthesis of this compound is a significant achievement in organic chemistry, with multiple research groups successfully completing this challenging endeavor. These syntheses often involve convergent and enantioselective strategies to assemble the complex molecular architecture with the correct stereochemistry.

Convergent and Enantioselective Synthetic Strategies

Convergent synthetic strategies are commonly employed in this compound total synthesis, involving the preparation of several key fragments that are later coupled to form the final molecule. This approach allows for the parallel synthesis of different parts of the molecule, increasing efficiency. Enantioselective methods are crucial to ensure the correct absolute and relative stereochemistry at the numerous chiral centers present in this compound. Several convergent and enantioselective syntheses of this compound have been reported. purdue.edunih.govnih.govacs.orgcapes.gov.br For instance, one strategy involved the assembly of C3−C16 and C17−C28 segments. nih.gov Another synthesis featured a highly diastereoselective Sakurai reaction and a regioselective macrolactonization. nih.govacs.org The use of catalytic asymmetric reactions has been key in establishing stereogenic centers. researchgate.net

Key Reactions and Methodologies Employed

Various powerful synthetic reactions and methodologies have been utilized in the total synthesis of this compound. These include:

Julia Olefination: This reaction has been used for fragment coupling, specifically in assembling the C3−C16 and C17−C28 segments in one synthetic route. nih.gov The Julia-Kocienski olefination is also noted for creating trans-disubstituted alkenes stereoselectively. researchgate.net

Ring-Closing Metathesis (RCM): RCM has been a key step in constructing the dihydropyran rings present in this compound. nih.govcapes.gov.br It has also been applied to form specific carbon-carbon double bonds. purdue.edu

Catalytic Asymmetric Acyl Halide−Aldehyde Cyclocondensation (AAC): This methodology, along with transformations of the resulting enantioenriched β-lactones, has been extensively used in one enantioselective total synthesis. capes.gov.br

Sharpless Epoxidation: The sensitive epoxide at C16−C17 has been selectively introduced at a late stage in the synthesis using Sharpless epoxidation. nih.gov A "matched" Sharpless asymmetric epoxidation was also employed in another synthesis. purdue.edu

Yamaguchi Macrolactonization: This reaction is a common method for forming the large macrolactone ring of this compound. purdue.eduresearchgate.netscribd.com It has been used for ring closure and in strategies involving the macrolactonization of hydroxy alkynic acids followed by hydrogenation. researchgate.net

Other notable reactions include Still-Gennari modified Horner–Wadsworth–Emmons reaction for Z-enoate formation, asymmetric Sakurai reaction for macrocyclization, cross metathesis, modified retro-Michael reaction, Brown asymmetric crotylboration, intramolecular Horner-Emmons reaction, and Mitsunobu macrolactonization. purdue.edunih.govnih.gov

Challenges and Innovations in this compound Total Synthesis

The total synthesis of this compound presents several significant challenges. The molecule possesses multiple chiral centers, requiring highly stereoselective transformations. The presence of sensitive functional groups, such as the C16-C17 epoxide and the C2-C3 Z-enoate, necessitates careful reaction planning and execution to avoid degradation or isomerization. nih.govnih.gov The construction of the 20-membered macrolactone ring is also a challenging step. researchgate.net

Innovations in this compound total synthesis have focused on developing more efficient, convergent, and stereoselective routes. This includes the development of new reaction methodologies, such as those based on catalytic asymmetric acyl halide−aldehyde cyclocondensation capes.gov.br, and the strategic use of reactions like RCM and Julia olefination for fragment coupling and ring formation. purdue.edunih.govresearchgate.net Efforts have also been made to address the inherent instability of this compound, particularly its acid-promoted decomposition to isothis compound (B1252458). nih.govacs.org

Synthesis of this compound Analogues

The synthesis of this compound analogues is driven by the need to identify compounds with improved properties, such as enhanced stability, ease of synthesis, and potentially better therapeutic profiles. nih.govdtic.mildtic.mil

Function-Oriented Synthesis Strategies for Analogue Design

Function-Oriented Synthesis (FOS) is a strategy that focuses on designing and synthesizing simpler molecular scaffolds that retain or enhance the desired biological function of a more complex natural product lead like this compound. nih.govnih.govacs.org This approach aims to overcome issues such as scarcity from natural sources, synthetic complexity, and suboptimal properties for therapeutic use. nih.gov In the context of this compound, FOS has been used to design analogues with improved stability and efficacy. nih.govacs.org Strategies include modifying specific parts of the molecule, such as the C23–C27 dihydropyran side chain nih.govchemrxiv.org, altering functional groups like the C16-C17 epoxide and C-20 hydroxyl chemrxiv.orgresearchgate.net, and converting the C2-C3 enoate to an alkynoate. chemrxiv.orgresearchgate.net These modifications aim to understand the structure-activity relationships and identify key features required for activity. nih.gov

Combinatorial and Solid-Phase Synthetic Approaches for Library Generation

Combinatorial and solid-phase synthetic approaches have been explored for generating libraries of this compound analogues. dtic.mildtic.mil These methods allow for the rapid synthesis of a diverse range of analogues, which can then be screened for desired biological activities. The aim is to create libraries designed for improved stability, ease of synthesis, and structural diversity. dtic.mildtic.mil Transferring solution-phase synthetic technology to the solid phase is a key aspect of this approach. dtic.mildtic.mil A split-and-pool strategy can be used to prepare a large number of analogues. dtic.mildtic.mil

Semisynthetic and Chemoenzymatic Pathways for Analogue Derivatization

Semisynthetic approaches to this compound analogues have been explored to address limitations of the natural product, such as its relative instability, and to investigate structure-activity relationships (SAR). These methods typically involve using naturally derived this compound or a key intermediate from its synthesis as a starting material for chemical modifications.

Research has focused on modifying specific regions of the this compound structure, including the C-15/C-20 chiral centers and the C23-C27 dihydropyran side chain. Modifications at the C-15 and C-20 positions have been shown to significantly impact the biological activity and mechanism of action of this compound analogues. For instance, semisynthetic analogues Fijianolide J and Fijianolide L were generated from this compound (also known as Fijianolide B) through oxidation at C-20 or C-15 and C-20, respectively. squarespace.comnih.gov Fijianolide B di-acetate is another semisynthetic analogue created by acetylating the hydroxyl groups at C-15 and C-20. nih.govnih.gov

Studies evaluating these semisynthetic analogues have provided detailed research findings on their effects compared to the parent compound. This compound (Fijianolide B) exhibits potent antiproliferative efficacy, with GI50 values in the nanomolar range (0.7–17 nM) across various triple-negative breast cancer cell lines, demonstrating classic microtubule stabilizing activity. squarespace.comnih.govnih.govnih.gov In contrast, analogues like Fijianolide J (with a single C-20 oxo substitution) and Fijianolide L (with C-15 and C-20 dioxo modifications) displayed reduced potency (GI50 values of 4–9 µM). nih.govnih.govnih.gov However, Fijianolide L showed improved efficacy in some cell lines and promoted a reorganization of the cytoskeleton distinct from classic microtubule stabilization, suggesting an alternate mechanism of action influenced by modifications at the C-15/C-20 chiral centers. nih.govnih.govnih.gov Fijianolide B di-acetate also lacked classic microtubule stabilizing activity in biochemical assays. nih.govnih.gov

Further semisynthetic efforts have led to the design and synthesis of analogues aimed at improving stability while retaining biological activity. For example, synthetic analogues such as C16-C17-des-epoxy this compound (LA1) and C20-methoxy this compound (LA2) were developed. These synthetic analogues were reported to retain the mechanism of action of natural this compound but with improved stability. Research findings indicate that these analogues, along with this compound, can act synergistically with other agents like paclitaxel (B517696) and 2-methoxyestradiol (B1684026) to inhibit cell proliferation, with the designed analogues exhibiting significantly larger synergistic effects.

Modifications to the C23-C27 dihydropyran side chain of this compound have also been explored through semisynthetic strategies, sometimes employing methods like cross metathesis for diversification. These studies aim to identify simpler and more synthetically accessible analogues while evaluating the functional role of this subunit in the biological activities of this compound.

The table below summarizes some of the semisynthetic analogues discussed and their observed effects based on research findings:

| Analogue | Structural Modification(s) | Observed Potency (vs. This compound) | Microtubule Activity / Mechanism | Source(s) |

| This compound (Fijianolide B) | Natural Product | Potent (GI50 0.7-17 nM) | Classic Microtubule Stabilization | squarespace.comnih.govnih.govnih.gov |

| Fijianolide B Di-acetate | Acetylation at C-15, C-20 | Not specified (activity tested) | Devoid of classic microtubule stabilizing activity | nih.govnih.gov |

| Fijianolide J | Oxidation at C-20 | Reduced (GI50 4-9 µM) | Mixed phenotype, shares properties of this compound and Fijianolide L | nih.govnih.govnih.gov |

| Fijianolide L | Oxidation at C-15, C-20 | Reduced (GI50 4-9 µM) | Promotes cytoskeletal reorganization, distinct mechanism | nih.govnih.govnih.gov |

| C16-C17-des-epoxy this compound (LA1) | Absence of C16-C17 epoxide | Retains activity | Retains this compound mechanism, improved stability | |

| C20-methoxy this compound (LA2) | Methoxy (B1213986) group at C-20 | Retains activity | Retains this compound mechanism, improved stability |

Regarding chemoenzymatic pathways for this compound analogue derivatization, detailed information specifically describing the application of enzymatic catalysis in combination with chemical transformations for the modification of this compound or its analogues was not extensively found in the provided search results. While chemoenzymatic synthesis is a recognized approach in organic chemistry, its specific utilization in the derivatization of this compound appears to be less documented in the provided literature compared to traditional semisynthetic methods.

Structure Activity Relationship Sar Studies of Laulimalide

Impact of Specific Structural Modifications on Biological Potency and Mechanism

Modifications at various positions of the laulimalide structure have revealed the critical role of specific functional groups and moieties in its biological activity.

Role of the Epoxide Moiety (C16-C17) and its Instability

The C16-C17 epoxide moiety in this compound has been a significant focus of SAR studies due to its perceived importance for activity and its intrinsic instability, particularly under acidic conditions. researchgate.netacs.orgnih.govrsc.org this compound is known to isomerize to isothis compound (B1252458), a less potent congener lacking the epoxide, through a potential intramolecular attack of the C-20 hydroxyl group on the C-17 carbon of the epoxide. aacrjournals.orgacs.orgnih.govrsc.org

Early studies suggested the epoxide was critical for interaction with tubulin and P-glycoprotein. aacrjournals.org However, further research with a C16-C17-des-epoxy this compound analogue indicated that while less active than this compound, it retained some activity, suggesting the epoxide may not be absolutely essential for activity in this drug family. researchgate.net Another study found that a C16-C17-des-epoxy this compound analogue was among the two most potent analogues tested and appeared to have a mechanism of action identical to this compound. capes.gov.brnih.gov This highlights the complex role of the epoxide, where its presence contributes to the active conformation and potency, but its removal does not completely abolish activity. researchgate.net The instability of the epoxide remains a challenge for therapeutic development. researchgate.net

Significance of the C-20 Hydroxyl/Methoxy (B1213986) Group

The C-20 hydroxyl group has been identified as a crucial feature for this compound activity. researchgate.netresearchgate.net Modifications at this position have been explored, partly to reduce its role in destabilizing the epoxide. researchgate.net However, converting the C-20 hydroxyl to a methoxy group generally reduces potency significantly, in some cases by two orders of magnitude. researchgate.netnih.gov This suggests that the C-20 hydroxyl group is important for conformational stability, possibly through an internal hydrogen bond to the enoate group. researchgate.net An acetoxy modification at C-20 also reduces activity, though less strongly than the methoxy modification, potentially due to compensating interactions. researchgate.net Conversely, one study on SARS-CoV-2 Mpro inhibition suggested the C-20 methoxy group enhanced activity, indicating that the optimal modification may depend on the specific biological target being considered. chemrxiv.orgresearchgate.net

Influence of the C-23 Substituted Side Chain (Dihydropyran Unit)

The C-23 substituted side chain, containing a dihydropyran unit, plays a significant role in the biological potency and mechanism of action of this compound. researchgate.netchemrxiv.orgnih.gov Studies have shown that this side chain has a dramatic influence on potency. nih.gov For example, a cyclohexyl analogue (LA14) where the dihydropyran is replaced by a cyclohexane (B81311) ring was approximately 200-fold less potent than this compound against the MDA-MB-435 cell line. nih.gov

Effects of Other Macrocyclic and Side-Chain Modifications (e.g., C2-C3-alkynoate derivatives, C5-C9 modifications)

Modifications at other positions of the this compound structure have also been investigated. Conversion of the C2-C3 enoate to an alkynoate has been explored, and C2-C3-alkynoate derivatives generally show lower potency and can initiate abnormal microtubule structures. capes.gov.brnih.govresearchgate.net This suggests the enoate group's participation in stabilizing interactions, potentially with the C-20 hydroxyl, is important for activity. researchgate.net

Modifications in the C5-C9 region of the macrocycle have also been studied, with strategies developed for generating C5-C9 des-dihydropyran this compound derivatives for further SAR investigations. researchgate.netresearchgate.net The C15 hydroxyl group is also considered important for activity, with modifications like replacing it with an acetoxy group having a milder effect, likely due to the preservation of hydrogen bonding interactions. researchgate.net The C15 position, being outside the binding cavity, appears more tolerant of bulky substituents. researchgate.net

Correlation Between Structural Features and Microtubule Binding Mode

This compound binds to a distinct site on β-tubulin, separate from the taxane-binding site. sci-hub.seuq.edu.auresearchgate.netcsic.es This binding site is located on the exterior of the microtubule, near the interface of α- and β-tubulin subunits. sci-hub.se Computational analysis and molecular dynamics simulations have provided insights into the interaction between this compound and tubulin. sci-hub.seuq.edu.auresearchgate.netresearchgate.net

The macrocycle structure of this compound can induce interactions between two β-subunits in neighboring protofilaments. sci-hub.se The epoxide and olefin groups in the macrocycle, while not directly interacting with the protein, are thought to be essential for maintaining an active macrocycle conformation necessary for potency. researchgate.net The side chain is suggested to provide selectivity to the interaction and stabilize a specific ring conformer through a critical internal hydrogen bond. researchgate.net The C-20 hydroxyl group's potential internal hydrogen bond to the enoate likely contributes to the ligand's conformational stability, which is important for binding affinity. researchgate.net

A co-crystal structure of this compound bound to tubulin has conclusively defined its binding site on β-tubulin and elucidated the bioactive conformation. rsc.org This structural information is invaluable for understanding how different parts of the molecule interact with tubulin and how modifications might affect this interaction and the resulting microtubule stabilization.

Design Principles for Synthetically Accessible and Biologically Potent this compound Analogues

The intrinsic instability of this compound and challenges associated with its total synthesis have driven efforts to design and synthesize analogues with improved properties. capes.gov.brcsic.esacs.orgresearchgate.net Design principles for this compound analogues often focus on enhancing chemical stability while retaining or improving biological activity. capes.gov.brnih.gov

Strategies include modifying or removing the labile C16-C17 epoxide and altering the C-20 hydroxyl group. rsc.orgresearchgate.net While simply removing the epoxide or converting the C-20 hydroxyl to a methoxy group can reduce potency, some des-epoxy and C-20 methoxy analogues have shown promising activity and improved stability. capes.gov.brnih.gov This suggests that a balance between stability and the structural requirements for effective tubulin binding is key.

Simplification of the this compound structure to facilitate synthesis is another important design principle. csic.esnih.gov Efforts have been made to create simplified analogues, such as 11-desmethyl this compound, which retains significant potency and activity against drug-resistant cell lines, despite being less potent than the parent compound. csic.esrsc.org Modifications to the side chain have also been explored to identify simplified structures that retain promising activity. nih.gov

Designing analogues involves considering the conformational preferences of the molecule and how modifications might impact the bioactive conformation required for tubulin binding. researchgate.netrsc.orgnih.gov Computational methods, such as molecular modeling and dynamics simulations, play a role in designing and evaluating potential analogues. csic.esresearchgate.netmdpi.com The goal is to create analogues that are not only biologically potent but also more amenable to large-scale synthesis, addressing the supply problem associated with the natural product. csic.esdtic.mil

Biosynthetic Investigations of Laulimalide

Proposed Polyketide Biosynthetic Pathway

Laulimalide is considered a polyketide, a class of natural products synthesized by polyketide synthases (PKSs). nih.govwikipedia.org Polyketide biosynthesis is mechanistically similar to fatty acid biosynthesis, involving the iterative condensation of small carboxylic acid starter and extender units, typically acetyl-CoA and malonyl-CoA, respectively. rasmusfrandsen.dk The complex structure of this compound, with its multiple stereocenters, alkene geometries, and the dihydropyran ring, suggests a complex and possibly hybrid polyketide synthase pathway. While a complete, experimentally verified biosynthetic pathway for this compound is not yet fully elucidated, it is generally postulated to involve a Type I modular polyketide synthase. wikipedia.orgnih.govasm.orgresearchgate.net These large enzyme complexes contain multiple modules, each responsible for incorporating a building block and performing specific modifications. wikipedia.org The presence of the dihydropyran ring in this compound suggests potential intramolecular cyclization reactions occurring during or after chain elongation by the PKS. nih.govresearchgate.net

Identification of Biosynthetic Precursors and Intermediates

Direct experimental identification of biosynthetic precursors and intermediates for this compound has been challenging due to the nature of its source and the complexity of the pathway. However, based on the polyketide hypothesis and structural analysis, the building blocks are likely derived from simple acyl-CoA precursors. The macrolide core is likely assembled from acetate (B1210297) and propionate (B1217596) units, characteristic of polyketide biosynthesis. The side chain also appears to be derived from polyketide assembly. Studies involving the synthesis of this compound and its analogues have explored various chemical strategies to construct its complex architecture, providing some indirect insights into potential bond-forming events that might be mimicked in nature. acs.orgacs.orgnih.govfigshare.comresearchgate.netnih.govacs.orgresearchgate.netthieme-connect.comnih.gov For instance, synthetic efforts involving Julia olefination and macrolactonization steps highlight the types of carbon-carbon bond formations and macrocycle formation that would be necessary in the biosynthetic route. nih.govresearchgate.netnih.govacs.org The formation of the dihydropyran ring is a particularly interesting aspect, with research suggesting it might arise from an intramolecular oxa-conjugate addition on a polyketide precursor during chain elongation rather than on a completed macrocycle. nih.govresearchgate.net

Role of Marine Microorganisms as Potential Biosynthetic Sources

Although this compound was initially isolated from marine sponges such as Cacospongia mycofijiensis and Hyattella sp., there is strong evidence suggesting that the true producers are likely symbiotic marine microorganisms associated with these sponges. ebi.ac.ukresearchgate.netasm.orgresearchgate.netmdpi.comiiarjournals.org This is a common phenomenon for many complex marine natural products. researchgate.netmdpi.com The reasoning behind this hypothesis includes the observation that the concentration of this compound can vary significantly between individual sponges and geographical locations, which is more consistent with a microbial population than the sponge itself. mdpi.com Furthermore, the enzymes responsible for polyketide biosynthesis, particularly Type I PKSs, are predominantly found in microorganisms (bacteria and fungi) and are rare in animals. asm.orgwikipedia.orgnih.govasm.orgmdpi.com Culture-independent studies and metagenomic analyses of sponge-associated microbial consortia have provided support for this, revealing the presence of PKS genes in these microbial communities. asm.orgnih.govasm.org

Enzymatic Machinery Involved in this compound Biosynthesis (e.g., Polyketide Synthase pathways)

The biosynthesis of this compound is hypothesized to be catalyzed by a polyketide synthase (PKS) system. asm.orgwikipedia.orgresearchgate.net Given the structural complexity of this compound, a modular Type I PKS is the most probable enzymatic machinery involved. wikipedia.orgnih.govasm.org Type I PKSs are large, multi-domain enzymes organized into modules, with each module containing specific catalytic domains necessary for one cycle of chain elongation and modification. wikipedia.orgrasmusfrandsen.dk A minimal PKS module typically includes a ketosynthase (KS) domain for C-C bond formation, an acyltransferase (AT) domain for selecting and loading the extender unit, and an acyl carrier protein (ACP) domain that carries the growing polyketide chain as a thioester. wikipedia.org Additional domains, such as ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER), can be present within modules to introduce specific functional groups and control the stereochemistry of the growing chain. rasmusfrandsen.dk The specific arrangement and type of domains within the this compound PKS would dictate the sequence of assembly, the oxidation state of the β-carbons, and the stereochemistry of the resulting macrolide. While the specific genes and domain organization of the this compound PKS have not been fully characterized, the presence of PKS genes in sponge-associated microbial metagenomes strongly implicates these enzymes in the biosynthesis of sponge-derived polyketides like this compound. asm.orgnih.govasm.org Research into the PKSs from marine microbial consortia has revealed the widespread occurrence of these enzymes and provided insights into their diversity and potential for producing bioactive compounds. asm.orgnih.govasm.org

Advanced Research Techniques and Computational Studies Applied to Laulimalide

X-ray Crystallography in Elucidating Laulimalide-Tubulin Complex Structures

X-ray crystallography has been a crucial technique in determining the precise binding site and interactions of this compound with tubulin. Studies utilizing this method have shown that this compound binds to a unique site on β-tubulin, distinct from the binding site of taxanes like paclitaxel (B517696). nih.govrcsb.org This site is located on the external surface of the microtubule, situated between tubulin protofilaments. nih.govrcsb.orgnih.govacs.orgresearchgate.netebi.ac.ukresearchgate.net Specifically, this compound interacts with two adjacent β-tubulin units, effectively bridging them across protofilaments. nih.govrcsb.orgnih.govacs.orgebi.ac.ukresearchgate.netnih.gov

Crystal structures of tubulin in complex with this compound, and even ternary complexes including this compound and other microtubule-stabilizing agents like epothilone (B1246373) A, have been solved. nih.govrcsb.orgebi.ac.ukmohimobileservice.ir These structures, such as the tubulin-Laulimalide complex (PDB: 4O4H) at a resolution of 2.10 Å and the tubulin-Laulimalide-Epothilone A complex (PDB: 4O4I) at 2.40 Å resolution, provide atomic-level details of the binding interface. rcsb.orgmohimobileservice.ir The data from these crystallographic studies reveal how this compound's macrolide core interacts with residues in the β-tubulin pocket. nih.govresearchgate.net Furthermore, these structures demonstrate that this compound allosterically stabilizes the M-loop of β-tubulin, a region critical for establishing lateral contacts between tubulin dimers in microtubules. nih.govrcsb.orgresearchgate.netebi.ac.ukmohimobileservice.ir The elucidation of these complex structures has been fundamental in defining the mechanism of action of this compound on tubulin and microtubules and provides a structural framework for understanding potential synergistic effects with other microtubule-stabilizing agents. nih.govresearchgate.netmohimobileservice.ir

Molecular Dynamics Simulations for Binding Mode, Conformational Analysis, and Ligand-Protein Interactions

Molecular Dynamics (MD) simulations complement crystallographic data by providing dynamic insights into this compound's behavior and interactions with tubulin in a more physiologically relevant environment, including the presence of explicit solvent. nih.govacs.orgebi.ac.uknih.govnih.gov These simulations have been employed to refine the understanding of this compound's binding mode to microtubules, particularly within extended tubulin models that better mimic the microtubule environment compared to smaller protein models used in earlier studies. nih.govebi.ac.uknih.gov

MD simulations have identified new this compound-residue interactions that explain contacts observed in experimental techniques like mass shift perturbation experiments. ebi.ac.uknih.gov They highlight the importance of water-mediated hydrogen bonds in this compound-tubulin interactions. nih.govresearchgate.netnih.gov Furthermore, MD simulations are used to analyze the conformational flexibility of this compound itself, a molecule with a significant number of rotatable bonds. emory.edu Studies have shown that this compound exists in a dynamic conformational equilibrium in solution, with different conformers potentially influencing its binding and activity. emory.edu

MD simulations also shed light on how this compound binding affects the dynamics of the tubulin structure, including the stabilization of the M-loop and its role in mediating interactions between adjacent tubulin units. acs.orgresearchgate.netebi.ac.uknih.govresearchgate.net By analyzing parameters such as root-mean-square deviation (RMSD), researchers can assess the stability of the protein-ligand complex over simulation time. acs.org Simulations have shown that this compound binding restricts lateral and longitudinal interdimeric motions in microtubule models, contributing to lattice stabilization. nih.gov

MD simulations have also been applied to study the interaction of this compound derivatives with other protein targets, such as the SARS-CoV-2 main protease (Mpro), demonstrating their versatility in exploring potential off-target effects or alternative therapeutic applications. chemrxiv.orgworldscientific.comchemrxiv.orgresearchgate.net

Computational Approaches in Structure-Activity Relationship Prediction (e.g., Molecular Docking, Binding Energy Calculations)

Computational approaches, including molecular docking and binding energy calculations, are integral to understanding the Structure-Activity Relationship (SAR) of this compound and its analogs. These techniques predict the preferred binding poses of ligands within a target protein's binding site and estimate the strength of these interactions. acs.orgchemrxiv.orgworldscientific.comchemrxiv.orgresearchgate.netdntb.gov.ua

Molecular docking studies have been used to investigate the binding of this compound and its derivatives to the tubulin binding site. acs.org While initial docking studies sometimes suggested binding to multiple sites, including the taxane (B156437) site or a hypothetical α-tubulin site, later studies incorporating crystallographic data and more sophisticated protein models confirmed the external β-tubulin site as the primary binding location. acs.org

Computational SAR studies on this compound analogs have aimed to establish pharmacophores important for binding and cytotoxicity. nih.govresearchgate.net These studies analyze the impact of structural modifications on binding affinity and cellular potency, guiding the rational design of new this compound derivatives with improved properties. nih.govacs.orgebi.ac.ukresearchgate.net For instance, computational analysis has suggested the importance of specific features in the side chain and macrocycle of this compound for its activity. nih.govresearchgate.net

Computational methods have also been applied to study the SAR of this compound derivatives against other targets, such as SARS-CoV-2 Mpro, using techniques like molecular docking and binding energy calculations to identify promising inhibitors based on their predicted binding affinities. chemrxiv.orgworldscientific.comchemrxiv.orgresearchgate.net

Cell-Based Assays for Microtubule Dynamics and Cellular Phenotypes (e.g., Immunofluorescence, Flow Cytometry, Sulforhodamine B assay)

Cell-based assays are essential for evaluating the biological effects of this compound on microtubule dynamics and cellular phenotypes. These assays provide crucial data on how this compound affects living cells, complementing the structural and computational studies.

Immunofluorescence Microscopy: This technique is widely used to visualize the cellular microtubule network and assess the impact of this compound treatment. aacrjournals.orgnih.govnih.govacs.org Immunofluorescence studies have shown that this compound treatment leads to a reorganization of cellular microtubules, including increased microtubule density and the formation of abnormal mitotic spindles. aacrjournals.orgnih.gov At higher concentrations, this compound can induce the formation of microtubule bundles or short, thick microtubule tufts, although at lower, mitosis-arresting concentrations, significant bundling in interphase cells may not be observed, unlike with some other microtubule stabilizers. aacrjournals.orgnih.govnih.govacs.org Immunofluorescence also allows for the visualization of other cellular structures affected by this compound, such as centrosomes and nuclei, and can reveal the formation of micronuclei, indicative of mitotic catastrophe. aacrjournals.orgnih.gov Staining for acetylated tubulin, a marker for stabilized microtubules, can also be performed using immunofluorescence to confirm the microtubule-stabilizing activity of this compound. nih.gov

Flow Cytometry: Flow cytometry is used to analyze the effects of this compound on the cell cycle and to detect apoptosis. aacrjournals.orgnih.goviiarjournals.orgresearchgate.netaacrjournals.org By staining cells with propidium (B1200493) iodide, which intercalates into DNA, flow cytometry can quantify the DNA content of cells and determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M). aacrjournals.orgnih.goviiarjournals.orgresearchgate.netaacrjournals.org Studies have consistently shown that this compound induces a G2-M cell cycle arrest, a characteristic effect of microtubule-targeting agents that disrupt mitotic progression. aacrjournals.orgnih.goviiarjournals.orgresearchgate.netaacrjournals.org Flow cytometry can also be used to assess cell viability and detect markers of apoptosis, such as activated caspases, indicating that mitotic arrest induced by this compound can lead to programmed cell death. aacrjournals.org

Sulforhodamine B (SRB) Assay: The SRB assay is a colorimetric method used to measure cell proliferation and cytotoxicity. aacrjournals.orgnih.govacs.orgacs.orgnih.gov This assay quantifies total cellular protein, which is proportional to cell mass, providing a measure of cell density and viability after drug treatment. aacrjournals.orgacs.orgnih.gov The SRB assay is commonly used to determine the half-maximal inhibitory concentration (IC50) of this compound, representing the concentration required to inhibit cell proliferation by 50%. aacrjournals.orgnih.gov Studies using the SRB assay have shown that this compound is a potent inhibitor of cellular proliferation with IC50 values typically in the low nanomolar range against various cancer cell lines. aacrjournals.orgnih.goviiarjournals.org This assay has also been used to demonstrate this compound's activity against multidrug-resistant cell lines that overexpress P-glycoprotein, highlighting its potential to overcome certain resistance mechanisms. aacrjournals.orgnih.goviiarjournals.orgacs.org

These cell-based assays provide crucial functional data on this compound's effects, demonstrating its ability to stabilize microtubules, disrupt cell cycle progression, and inhibit cancer cell growth.

Here is a table summarizing some key data points from the search results related to cell-based assays:

| Assay Type | Cell Line(s) | This compound Concentration | Observed Effect | Reference |

| Flow Cytometry | MDA-MB-435 | 20 nM | G2-M cell cycle arrest within 9 hours | aacrjournals.org |

| Flow Cytometry | HeLa | 30 nM | Time-dependent accumulation in G2/M | nih.govresearchgate.net |

| Flow Cytometry | L4 (Ovarian Carcinoma) | Various | G2-M block induced | aacrjournals.org |

| Immunofluorescence | A-10, SK-OV-3 | Various | Reorganization of cellular microtubules, abnormal mitotic spindles | aacrjournals.org |

| Immunofluorescence | A-10, HeLa | ≥ 250 nM | Increase in interphase microtubule density, bundling at higher concentrations | nih.gov |

| Immunofluorescence | HeLa | 30 nM | Microtubule stabilization (indicated by acetylation), no bundling at this dose | nih.gov |

| Immunofluorescence | BT-549 | 20 µM | Distinct phenotypes (short tufts or roping) for modified analogs | acs.org |

| Sulforhodamine B | MDA-MB-435, SK-OV-3 | Low nM range | Potent inhibition of cellular proliferation (IC50 5-12 nM) | aacrjournals.org |

| Sulforhodamine B | MDA-MB-435, HeLa | Low nM range | IC50 values determined for this compound and analogs | nih.gov |

| Sulforhodamine B | MCF-7, Ovarian lines | Various | Cytotoxicity assays performed | acs.org |

Future Perspectives and Research Directions for Laulimalide

Development of Next-Generation Laulimalide Analogues with Improved Stability and Biological Activity

A primary challenge in the clinical development of this compound is its intrinsic chemical instability, particularly under mildly acidic conditions, which can lead to isomerization and loss of activity. researchgate.netresearchgate.net Consequently, a major focus of research is the rational design and synthesis of next-generation analogues with enhanced stability while retaining or improving upon the potent biological activity of the parent compound. nih.govnih.gov

Function-oriented synthesis has emerged as a key strategy, aiming to identify the essential structural features required for activity, thereby allowing for the creation of simplified, more stable, and synthetically accessible molecules. nih.gov Research has shown that modifications to various parts of the this compound scaffold can have significant effects on potency and function. For instance, specific structural changes have been explored to enhance stability and biological performance:

Epoxide Modification: The C16-C17 epoxide, while important for the conformation of the macrolide, is a site of instability. Analogues where this epoxide is removed (des-epoxy) or altered have been synthesized. nih.gov One such analogue, C16-C17-des-epoxy this compound, was found to be a potent inhibitor of cancer cell proliferation, suggesting the epoxide may not be essential for activity. nih.govnih.gov

C20 Hydroxyl Group Modification: The C20 hydroxyl group is another key site for chemical modification. The C20-methoxy this compound analogue demonstrated potent activity, indicating that this position can be derivatized to potentially improve drug-like properties. nih.gov

Side Chain Diversification: The dihydropyran side chain at C23–C27 plays a critical role in the potency of this compound. nih.gov A last-step cross-metathesis diversification strategy has been used to create a series of analogues with modified side chains, resulting in compounds with a wide range of potencies. This approach provides a pathway to rapidly generate and evaluate new analogues with potentially superior properties. nih.gov

These efforts have led to the identification of several analogues that retain the desirable biological activities of this compound, such as potent antiproliferative effects, induction of apoptosis, and the ability to circumvent P-glycoprotein-mediated drug resistance. nih.govnih.gov

| Analogue Name | Key Structural Modification | Reported Biological Activity Highlight |

|---|---|---|

| C16-C17-des-epoxy this compound | Removal of the C16-C17 epoxide | Retains potent antiproliferative and microtubule-stabilizing activities. nih.gov |

| C20-methoxy this compound | Methylation of the C20 hydroxyl group | Demonstrates potent inhibition of cancer cell proliferation, similar to this compound. nih.gov |

| C2-C3-alkynoate derivatives | Conversion of the C2-C3 enoate to an alkynoate | Showed lower potency but still initiated abnormal microtubule structures. nih.gov |

Exploration of this compound and Analogues in Non-Oncological Microtubule-Related Pathologies

The role of microtubule dysfunction is well-documented in various neurodegenerative diseases, such as Alzheimer's disease and other tauopathies, where the destabilization of neuronal microtubules is a key pathological feature. nih.gov Microtubule-stabilizing agents (MSAs) represent a promising therapeutic strategy to counteract this, and agents like paclitaxel (B517696) have been investigated in this context. However, the clinical utility of taxanes for neurological disorders is often limited by neurotoxic side effects and poor brain penetration. nih.govresearchgate.net

This compound and its analogues present a compelling alternative. They bind to a unique site on tubulin, distinct from the taxane (B156437) site, which could lead to a different and potentially more favorable therapeutic profile for non-cancer indications. nih.govethz.ch Research suggests that compounds acting at the this compound/peloruside site can stabilize microtubules without inducing the same structural modifications to the microtubule lattice that are associated with taxanes. researchgate.netethz.ch This opens the possibility of developing analogues with low cytotoxicity that can restore microtubule stability in neurons without the adverse effects seen with other MSAs. ethz.ch The exploration of brain-penetrant this compound analogues could therefore provide a novel class of therapeutics for treating neurodegenerative diseases where microtubule integrity is compromised. nih.gov

Strategies for Sustainable Supply and Production of this compound and its Derivatives

The significant therapeutic potential of this compound is hampered by its extremely limited availability from its natural marine sponge sources. researchgate.netnih.gov This scarcity, combined with the compound's complex chemical structure, makes large-scale extraction impractical and total synthesis a formidable challenge. Overcoming this supply bottleneck is critical for advancing preclinical and any potential clinical studies.

The primary strategy pursued to address this has been chemical synthesis. Numerous research groups have reported total syntheses of this compound, developing various convergent and stereocontrolled routes. nih.govresearchgate.netfigshare.com These synthetic endeavors are crucial not only for providing material for biological studies but also for enabling the creation of analogues that are not accessible from the natural source. nih.gov

A complementary and highly valuable approach is "function-oriented synthesis," which focuses on designing and producing structurally simplified analogues that are easier to synthesize yet retain the essential biological functions of the natural product. nih.gov By identifying the core pharmacophore and eliminating synthetically challenging but non-essential structural elements, this strategy aims to create practical and scalable synthetic routes. This approach reduces the reliance on the rare natural product and paves the way for producing derivatives with improved stability and efficacy that could be manufactured sustainably. nih.gov While biotechnological production methods, such as heterologous expression of biosynthetic pathways in microbial hosts, are powerful strategies for other complex natural products, their application to this compound is contingent on the elucidation of its biosynthetic gene cluster, which remains a future goal. mdpi.com

Deeper Elucidation of Allosteric Mechanisms and Crosstalk with Other Tubulin Binding Sites

This compound's mechanism of action is distinguished by its unique binding site on the microtubule. Unlike taxanes, which bind to the interior (luminal) surface of β-tubulin, this compound binds to a novel site on the exterior surface, bridging two adjacent, laterally-aligned tubulin protofilaments. nih.govnih.govmdpi.com This unique binding mode is fundamental to its allosteric mechanism of microtubule stabilization.

Upon binding, this compound exerts its stabilizing effect by influencing the conformation of key structural elements within tubulin that are critical for microtubule integrity. nih.gov A significant area of ongoing research is the allosteric crosstalk between the this compound site and other drug-binding sites on tubulin. Compelling evidence for such crosstalk comes from studies showing that this compound and paclitaxel can bind simultaneously to microtubules and act synergistically to promote tubulin assembly and inhibit cancer cell proliferation. nih.govnih.gov

Crystallographic and molecular dynamics studies have revealed that the M-loop of β-tubulin, a critical component of the taxane-binding site that also mediates lateral protofilament contacts, is allosterically stabilized by the binding of this compound at its distant site. nih.gov This provides a structural basis for the observed synergy. A deeper understanding of these allosteric communication pathways within the tubulin dimer and the microtubule lattice could enable the rational design of novel combination therapies, potentially using lower, less toxic concentrations of each agent to achieve a greater therapeutic effect. nih.gov

Investigation of Novel Biological Targets Beyond Tubulin (e.g., SARS-CoV-2 Main Protease)

While this compound is predominantly characterized as a tubulin-binding agent, emerging research is exploring its potential interaction with other macromolecular targets. A notable example is the investigation of this compound and its analogues as potential inhibitors of the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme essential for viral replication. researchgate.netnih.govbrieflands.com

Computational studies using molecular docking and molecular dynamics simulations have explored the binding of a library of this compound macrolides to the active site of SARS-CoV-2 Mpro. researchgate.net These in silico analyses predicted that certain this compound analogues, specifically LA4 (C16-C17-des-epoxy, C20-methoxy this compound) and LA18, could fit within the protease's binding pocket and establish favorable interactions, suggesting they could act as inhibitors. researchgate.netresearchgate.net The studies highlighted the C-23 substituted side chain and the C-20 methoxy (B1213986) group as important structural features for this potential activity. researchgate.net Although these findings are currently computational and await in vitro and in vivo experimental validation, they open an intriguing new avenue for this compound research, suggesting that its biological activities may extend beyond its effects on the microtubule cytoskeleton and could be repurposed for antiviral applications. researchgate.net

Q & A

Basic Research Questions

Q. What are the current methodologies for synthesizing Laulimalide, and how do researchers ensure reproducibility in synthesis protocols?

- Answer: this compound synthesis typically involves multi-step organic reactions, including macrolide ring formation and stereochemical control. To ensure reproducibility, researchers must document reaction conditions (e.g., temperature, catalysts, solvents) in detail, validate intermediates via NMR and mass spectrometry, and cross-reference protocols with established literature . Experimental sections in publications should explicitly state deviations from prior methods to avoid ambiguity .

Q. How do researchers investigate this compound’s mechanism of microtubule stabilization, and what controls are essential in these assays?

- Answer: In vitro microtubule polymerization assays are standard, using purified tubulin and fluorescence-based quantification. Controls include:

- Negative controls (e.g., tubulin without this compound).